molecular formula C25H21ClFNO2S B12401924 GPR52 agonist-1

GPR52 agonist-1

Cat. No.: B12401924
M. Wt: 454.0 g/mol
InChI Key: YNXYTOJEFCKHEM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GPR52 agonist-1 involves several key steps. One common synthetic route includes the reduction of starting materials using triethylsilane and trifluoroacetic acid, followed by nucleophilic substitution reactions and coupling with aminoethanol . The reaction conditions typically involve the use of organic solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

GPR52 agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylsilane, trifluoroacetic acid, and aminoethanol . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of GPR52 agonist-1 involves its binding to the GPR52 receptor, which activates adenylate cyclase. This enzyme converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . The elevated cAMP levels activate other proteins and enzymes that regulate gene expression, neuronal excitability, and synaptic plasticity. This modulation of cAMP signaling pathways is believed to underlie the compound’s therapeutic effects in neuropsychiatric disorders .

Comparison with Similar Compounds

GPR52 agonist-1 can be compared with other similar compounds, such as FTBMT and HTL0041178. FTBMT is a selective GPR52 agonist that has shown antipsychotic-like and procognitive effects in rodents . HTL0041178 is another potent GPR52 agonist with a promising pharmacokinetic profile and oral activity in preclinical models . Both compounds share similar mechanisms of action, involving the modulation of cAMP signaling pathways, but differ in their chemical structures and pharmacokinetic properties. This compound is unique in its ability to penetrate the blood-brain barrier and its potential for treating a broader range of neuropsychiatric disorders .

Properties

Molecular Formula

C25H21ClFNO2S

Molecular Weight

454.0 g/mol

IUPAC Name

3-[2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C25H21ClFNO2S/c1-30-9-8-28-25(29)19-6-2-4-17(13-19)23-7-3-5-18-14-22(31-24(18)23)12-16-10-20(26)15-21(27)11-16/h2-7,10-11,13-15H,8-9,12H2,1H3,(H,28,29)

InChI Key

YNXYTOJEFCKHEM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2SC(=C3)CC4=CC(=CC(=C4)Cl)F

Origin of Product

United States

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